molecular formula C13H10N2O B8771851 3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one

3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one

Cat. No. B8771851
M. Wt: 210.23 g/mol
InChI Key: SEZFNTZQMWJIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one

InChI

InChI=1S/C13H10N2O/c16-13-11(8-9-4-3-7-14-9)10-5-1-2-6-12(10)15-13/h1-8,14H,(H,15,16)

InChI Key

SEZFNTZQMWJIAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=CN3)C(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

(NH4)2SO4 (0.09 g, 0.67 mmol) was added into a stirred mixture of 8 (1.0 g, 6.61 mmol) in HMDS (20 mL, 20 P) at room temperature. The reaction mixture was then heated to reflux and maintained at that temperature for no less than 5 hours. Monitor the reaction by GC. After the reaction is completed, 14 (1.1 g, 3.77 mmol) and TMSOTf (0.29 g, 1.32 mmol) were added. Then the mixture was stirred, once the reaction was complete (as indicated by HPLC analysis) it was quenched with water (6 mL, 6 P.) and MeCN (30 mL). The mixture was filtrated and the filtrate cake was washed with MeCN (20 mL) and EtOH (5 mL), then it was dried under vacuum at 40° C. overnight to give the goal product 15 (1.92 g, 97% yield) as a yellow to brown powder with about 82.1% HPLC purity.
[Compound]
Name
(NH4)2SO4
Quantity
0.09 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
14
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0.29 g
Type
reactant
Reaction Step Two
Yield
97%

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